2-{2-[3-(PYRAZIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-1,3-BENZOTHIAZOLE
Overview
Description
2-{2-[3-(PYRAZIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-1,3-BENZOTHIAZOLE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique combination of pyrazine, triazole, thiadiazole, and benzothiazole moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-{2-[3-(PYRAZIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-1,3-BENZOTHIAZOLE involves several steps, typically starting with the preparation of the individual heterocyclic components. The synthetic routes often include cyclization reactions, condensation reactions, and functional group modifications. For instance, the triazole ring can be formed through cyclization of hydrazine derivatives with ortho esters, while the thiadiazole ring can be synthesized via cyclization of thiosemicarbazide with carbon disulfide . Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-{2-[3-(PYRAZIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{2-[3-(PYRAZIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-1,3-BENZOTHIAZOLE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{2-[3-(PYRAZIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The compound’s unique structure allows it to interact with multiple targets, enhancing its therapeutic potential .
Comparison with Similar Compounds
Similar compounds to 2-{2-[3-(PYRAZIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-1,3-BENZOTHIAZOLE include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole and thiadiazole moieties and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole and pyrimidine structure and are known for their anticancer properties.
Thiadiazole derivatives: These compounds contain the thiadiazole ring and are used in various medicinal applications.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which enhances its biological activity and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
2-[2-(3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl]-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N7S2/c1-2-4-12-10(3-1)19-13(24-12)5-6-14-22-23-15(20-21-16(23)25-14)11-9-17-7-8-18-11/h1-4,7-9H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYGSKKZTGODAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC3=NN4C(=NN=C4S3)C5=NC=CN=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.